

Cinnamyl Caffeate: A Technical Overview of its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: Cinnamyl caffeate

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Introduction

Cinnamyl caffeate is a naturally occurring ester formed from cinnamyl alcohol and caffeic acid. It is found in various plant sources, most notably in propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources.[1][2] As a member of the phenylpropanoid class, **cinnamyl caffeate** is of significant interest to researchers due to the combined biological activities of its constituent parts: the anti-inflammatory and antioxidant properties of caffeic acid and the aromatic, antimicrobial characteristics of cinnamyl alcohol. This technical guide provides a comprehensive overview of the known physical and chemical properties of **cinnamyl caffeate**, details on its synthesis and isolation, and an exploration of its biological activities and related signaling pathways.

Physical and Chemical Properties

Cinnamyl caffeate is a solid at room temperature with a molecular formula of $C_{18}H_{16}O_4$. [3] Its chemical structure combines the catechol ring and acrylic acid moiety of caffeic acid with the phenylpropene structure of cinnamyl alcohol.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ O ₄	[3][4]
Molecular Weight	296.32 g/mol	[1]
IUPAC Name	[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[4]
CAS Number	115610-32-7	[1]
Melting Point	159–160 °C	[5]
Solubility	While specific data for cinnamyl caffeate is limited, its parent compounds offer insights. Caffeic acid is sparingly soluble in cold water but freely soluble in hot water and cold alcohol. Cinnamyl alcohol is sparingly soluble in water but highly soluble in most common organic solvents. It is expected that cinnamyl caffeate is soluble in organic solvents like ethanol, methanol, and DMSO.	[6]
XLogP3	3.6	[4]

Experimental Protocols

Synthesis of (E)-Cinnamyl-(E)-caffeate

A general method for the synthesis of cinnamyl cinnamates, including **cinnamyl caffeate**, has been described. This convenient, high-yield method involves the reaction of benzaldehydes with a phosphorane.

Methodology:

- **Phosphorane Preparation:** A phosphonium salt is prepared and then reacted with a base, such as sodium hydroxide, to furnish the phosphorane.
- **Wittig Reaction:** The appropriate benzaldehyde (in this case, a protected 3,4-dihydroxybenzaldehyde) is reacted with the prepared phosphorane.
- **Product Formation:** The reaction yields the (E,E)-**cinnamyl caffeate** as the major product, with the (E,Z)-ester formed in low yields in the same reaction.
- **Purification:** The products are separated and purified using column chromatography. The final product is typically a solid.

This method has been reported to produce (E)-cinnamyl-(E)-caffeate in an 80% yield.[5]

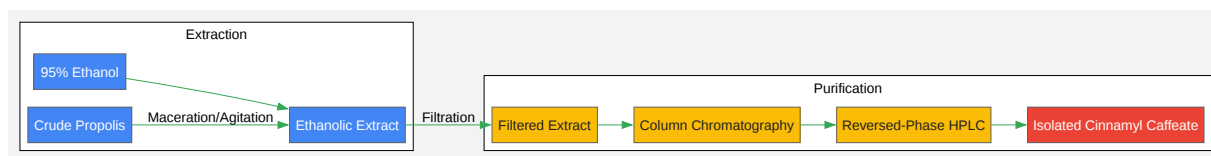
Isolation from Propolis

Cinnamyl caffeate is a known component of bee propolis.[2][7] A general protocol for the extraction and isolation of compounds from propolis is outlined below.

Methodology:

- **Extraction:** Crude propolis is dissolved in 95% ethanol (a common weight-to-volume ratio is 1:5 to 1:10) and agitated, often at a slightly elevated temperature (e.g., 40°C), for one hour. [7][8]
- **Filtration:** The ethanolic solution is filtered to remove insoluble materials.[8]
- **Fractionation:** The ethanolic extract is then subjected to further separation. This can be achieved through liquid-liquid extraction with solvents of increasing polarity or directly through chromatographic techniques.
- **Chromatography:** The fraction containing **cinnamyl caffeate** is further purified using column chromatography, often with a silica gel stationary phase.
- **Final Purification:** Final purification to isolate pure **cinnamyl caffeate** is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase

column.[9]



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Workflow for the isolation of **cinnamyl caffeate** from propolis.

Spectral Data

While a specific published spectrum for **cinnamyl caffeate** is not readily available, the expected NMR signals can be inferred from data on its constituent parts and related molecules like cinnamyl acetate and other caffeic acid derivatives.[5][10]

- ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the cinnamyl and caffeoyl moieties, typically in the range of 6.5-7.5 ppm. The vinyl protons of the two double bonds would appear as doublets in the 6.0-8.0 ppm region with characteristic coupling constants for the trans configuration. The methylene protons of the cinnamyl group (-O-CH₂-) would likely be a doublet around 4.5-5.0 ppm. The hydroxyl protons on the catechol ring would appear as broad singlets.
- ¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester at around 166-170 ppm. The aromatic and vinyl carbons would resonate in the 110-150 ppm range. The methylene carbon of the cinnamyl ester group would be expected around 65 ppm.

Biological Activity and Signaling Pathways

Cinnamyl caffeate's biological activity is attributed to its hybrid structure. Caffeic acid and its derivatives are well-known for their antioxidant, anti-inflammatory, and anticancer properties.[1]

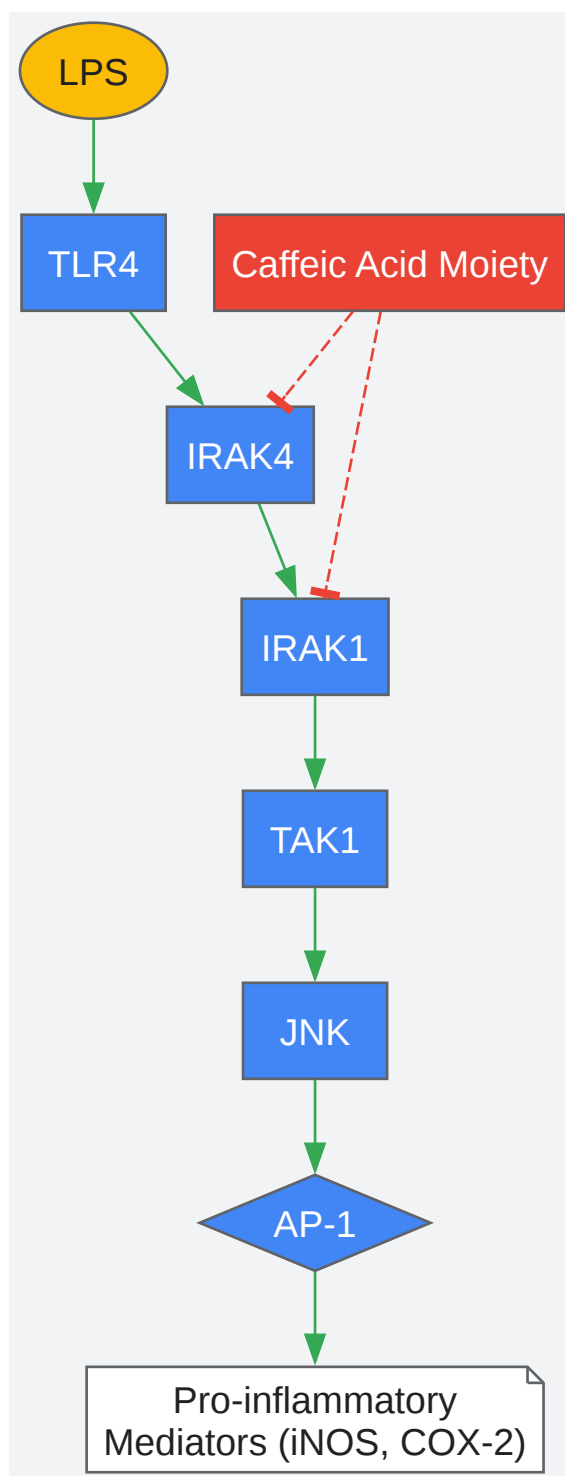
[11] Cinnamaldehyde and cinnamyl alcohol also exhibit significant anti-inflammatory and anticancer activities.[3][12]

Anti-inflammatory Activity

The anti-inflammatory effects of caffeic acid, a component of **cinnamyl caffeate**, have been shown to be mediated through the inhibition of several key signaling pathways. One such pathway involves the Toll-like receptor 4 (TLR4) signaling cascade. Caffeic acid has been demonstrated to directly inhibit Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, which are crucial upstream kinases in the TLR4 pathway. This inhibition leads to the suppression of downstream signaling through TAK1 and ultimately prevents the activation of transcription factors like AP-1, which are responsible for the expression of pro-inflammatory mediators such as iNOS and COX-2.[11]

Anticancer Activity

Derivatives of both cinnamic acid and caffeic acid have demonstrated anticancer properties. These compounds can modulate various signaling pathways involved in cancer progression, including those that regulate cell proliferation, apoptosis, and metastasis.[13] For instance, caffeic acid can stimulate the AMP-activated protein kinase (AMPK) pathway and disrupt the PI3K/Akt signaling pathway, both of which are critical in cancer cell survival and growth.[1] Cinnamaldehyde has been shown to affect the JAK/STAT3 and NF- κ B pathways.[3] Given these activities of its parent compounds and related molecules, **cinnamyl caffeate** is a promising candidate for further investigation as an anticancer agent.



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Inhibitory action of the caffeic acid moiety on the TLR4 signaling pathway.[11]

Conclusion

Cinnamyl caffeate is a natural product with significant potential in drug discovery and development. Its well-defined chemical structure and the known biological activities of its precursors make it a compelling target for further research. This guide summarizes the current knowledge of its physicochemical properties and provides a foundation for future studies into its synthesis, isolation, and pharmacological mechanisms. The exploration of its effects on key cellular signaling pathways will be crucial in unlocking its full therapeutic potential.

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